3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on its phenyl rings, making it a highly substituted pyrazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of substituents: The phenyl rings with bromine, chlorine, and methyl groups are introduced through electrophilic aromatic substitution reactions. Bromination and chlorination can be carried out using bromine and chlorine reagents, respectively, while methylation can be achieved using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-bromophenyl)-1-phenyl-4-methyl-1H-pyrazole: Lacks the chlorine and methyl substituents on the phenyl ring.
3,5-bis(4-chlorophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole: Contains chlorine instead of bromine on the phenyl rings.
3,5-diphenyl-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole: Lacks the bromine substituents on the phenyl rings.
Uniqueness
The uniqueness of 3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methyl-1H-pyrazole lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both bromine and chlorine atoms, along with the methyl groups, provides a distinct set of characteristics that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C23H17Br2ClN2 |
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Molecular Weight |
516.7 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C23H17Br2ClN2/c1-14-3-12-20(13-21(14)26)28-23(17-6-10-19(25)11-7-17)15(2)22(27-28)16-4-8-18(24)9-5-16/h3-13H,1-2H3 |
InChI Key |
GDOQAWKCBHMDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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